N-[3-(morpholine-4-carbonyl)thiophen-2-yl]pyridine-3-carboxamide
Overview
Description
Reagents: Morpholine, coupling intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholine-4-carbonyl)thiophen-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a pyridine carboxylic acid, followed by the introduction of the morpholine moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
-
Step 1: Synthesis of Thiophene Derivative
Reagents: Thiophene, sulfur, α-methylene carbonyl compound, α-cyano ester
Conditions: Condensation reaction, often using phosphorus pentasulfide (P4S10) as a sulfurizing agent.
-
Step 2: Coupling with Pyridine Carboxylic Acid
Reagents: Thiophene derivative, pyridine-3-carboxylic acid
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholine-4-carbonyl)thiophen-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents like halogens (e.g., bromine) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
N-[3-(morpholine-4-carbonyl)thiophen-2-yl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[3-(morpholine-4-carbonyl)thiophen-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with voltage-gated ion channels, affecting cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit pharmacological properties.
Pyridine Derivatives: Compounds like nicotinamide and isoniazid, which contain pyridine rings and are used in medicinal chemistry.
Morpholine Derivatives: Compounds like morpholine itself and its derivatives, which are used in various chemical and industrial applications.
Uniqueness
N-[3-(morpholine-4-carbonyl)thiophen-2-yl]pyridine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[3-(morpholine-4-carbonyl)thiophen-2-yl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-13(11-2-1-4-16-10-11)17-14-12(3-9-22-14)15(20)18-5-7-21-8-6-18/h1-4,9-10H,5-8H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZAFPWRWZHWSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(SC=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.